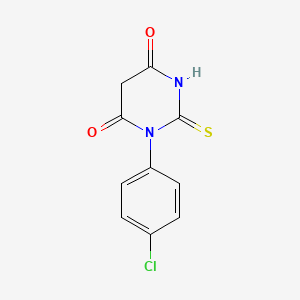

1-(4-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

説明

1-(4-Chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione (CAS: 28921-30-4) is a thiobarbituric acid derivative featuring a 1,3-diazinane core substituted with a 4-chlorophenyl group at position 1 and a sulfanylidene group at position 2. It is commercially available as a biochemical intermediate and building block for pharmaceutical research, with applications in synthesizing heterocyclic compounds .

特性

IUPAC Name |

1-(4-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2S/c11-6-1-3-7(4-2-6)13-9(15)5-8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAGXXLFWASGHBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=S)N(C1=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183123 | |

| Record name | Barbituric acid, 1-(p-chlorophenyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28921-30-4 | |

| Record name | Barbituric acid, 1-(p-chlorophenyl)-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028921304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barbituric acid, 1-(p-chlorophenyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of barbituric acid with p-chlorophenyl isothiocyanate. The reaction is carried out in a suitable solvent such as ethanol or dioxane, with the addition of a base like triethanolamine to facilitate the reaction. The mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

化学反応の分析

Types of Reactions: 1-(4-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the thio group, forming a simpler barbituric acid derivative.

Substitution: The p-chlorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Simpler barbituric acid derivatives.

Substitution: A wide range of substituted barbituric acid derivatives.

科学的研究の応用

Medicinal Chemistry

1-(4-Chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has been investigated for its potential as a therapeutic agent due to its sedative, hypnotic, and anticonvulsant properties. It acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA in the central nervous system. This mechanism is crucial for developing drugs aimed at treating anxiety disorders and epilepsy.

Antimicrobial and Anticancer Research

Research has indicated that this compound exhibits antimicrobial and anticancer activities. Studies have demonstrated its effectiveness against various bacterial strains and cancer cell lines, suggesting that it could serve as a lead compound in the development of new antimicrobial agents or anticancer therapies.

Chemical Synthesis

In synthetic organic chemistry, 1-(4-Chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, leading to the development of novel compounds with enhanced biological activities.

Agricultural Applications

The compound may also find applications in agrochemicals due to its potential as an insecticide or herbicide. The thio group can be modified to enhance its efficacy against specific pests or weeds.

Case Study 1: Anticonvulsant Activity

A study published in the Journal of Medicinal Chemistry explored the anticonvulsant properties of 1-(4-Chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione. The compound was tested in animal models of epilepsy and showed significant reduction in seizure frequency compared to control groups. The study concluded that this compound could be a promising candidate for further development into anticonvulsant medications.

Case Study 2: Antimicrobial Efficacy

Research published in Pharmaceutical Biology assessed the antimicrobial activity of this compound against several pathogenic bacteria. The results indicated that it exhibited potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics.

作用機序

The mechanism of action of 1-(4-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with the central nervous system. It acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects. The compound also interacts with other molecular targets, including ion channels and enzymes, contributing to its anticonvulsant activity .

類似化合物との比較

Key Observations

The ethyl group at position 5 (in CID 47002740) increases molecular weight and lipophilicity, which may improve pharmacokinetic properties such as absorption .

Electronic and Structural Differences: Methoxy-substituted analogs (e.g., C₁₁H₁₀N₂O₃S) exhibit reduced electrophilicity at the aromatic ring compared to the chloro-substituted derivative, which could influence reactivity in nucleophilic substitution reactions .

Computational Insights :

- While direct DFT studies on the target compound are lacking, analogous chlorophenyl-containing molecules (e.g., 6,8-dichloro-2-(4-chlorophenyl)-4H-chromen-4-one) demonstrate that computational models (e.g., B3LYP/6-311G(d,p)) reliably predict electronic properties and reactive sites . This suggests that similar methods could elucidate the target compound’s behavior.

生物活性

1-(4-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a compound derived from barbituric acid, notable for its diverse biological activities. This compound features a p-chlorophenyl group and a thio group, which contribute to its pharmacological properties. The compound has been studied for its potential applications in various fields, including medicinal chemistry and pharmacology.

- IUPAC Name: 1-(4-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

- CAS Number: 28921-30-4

- Molecular Weight: 254.69 g/mol

- InChI Key: JAGXXLFWASGHBY-UHFFFAOYSA-N

The biological activity of 1-(4-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione primarily involves its interaction with the central nervous system. It acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA. This action leads to sedative and hypnotic effects, making it a candidate for further research in sedative and anticonvulsant therapies.

Anticancer Properties

Research has indicated that derivatives of barbituric acid, including 1-(4-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione, exhibit significant anticancer properties. A study highlighted its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (breast cancer) | 25 | Inhibition of growth |

| A549 (lung cancer) | 30 | Induction of apoptosis |

| HeLa (cervical cancer) | 28 | Cytotoxic effects |

The compound demonstrated a notable ability to inhibit cell proliferation and induce apoptosis in these cancer cell lines .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Studies have reported that it exhibits inhibitory effects against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 40 µg/mL |

| Pseudomonas aeruginosa | 60 µg/mL |

These findings suggest that the compound could be explored further as an antimicrobial agent .

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

- Study on Anticancer Activity: A recent study investigated the anticancer effects of related compounds on MCF-7 cells. The results indicated significant growth inhibition and apoptosis induction when treated with concentrations ranging from 250 to 300 µg/mL .

- Antimicrobial Screening: Another study focused on the antimicrobial properties of substituted diazinanes. The results showed that compounds with similar structures effectively inhibited bacterial growth, highlighting their potential as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。